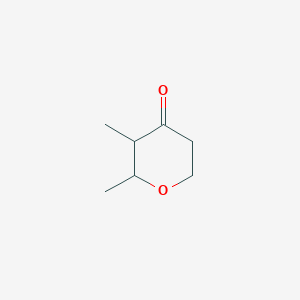

2,3-Dimethyltetrahydro-4H-pyran-4-one

Description

Significance of Tetrahydropyranone Core Structures in Advanced Organic Synthesis

The tetrahydropyran (B127337) motif is one of the most abundant scaffolds in biologically active compounds, making the development of methodologies for its preparation a key objective in organic synthesis. researchgate.net Substituted tetrahydropyranones, in particular, are present in a vast number of bioactive natural products, which has spurred significant interest in their synthesis. researchgate.net

The utility of the tetrahydropyranone core extends to its role as a versatile intermediate. For instance, Tetrahydro-4H-pyran-4-one is a valuable building block for the construction of various oxacycles. chemicalbook.com Its reactivity towards both nucleophiles and electrophiles allows for extensive functionalization and the synthesis of a diverse array of organic compounds. chemicalbook.com This reactivity is, in part, due to the presence of the oxygen atom within the pyran ring, which can act as a nucleophile in reactions like acylation, alkylation, and condensation. chemicalbook.com

The structural rigidity and stereochemical complexity that can be achieved with substituted tetrahydropyranones make them crucial in the synthesis of natural products. The specific arrangement of substituents on the ring is often critical for the biological activity of the final molecule.

Overview of Foundational Methodologies for Tetrahydropyranone Ring Construction

A variety of synthetic strategies have been developed for the construction of the tetrahydropyranone ring. These methods provide access to a wide range of substituted derivatives with control over stereochemistry. Some of the foundational methodologies include:

Hetero-Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for the formation of six-membered heterocyclic rings. researchgate.net

Prins Cyclization: An acid-catalyzed reaction between an alkene and an aldehyde, which can be adapted to form tetrahydropyran rings. researchgate.net

Ring-Closing Metathesis: A versatile method for the formation of cyclic compounds, including tetrahydropyranones. researchgate.net

Oxa-Michael Reactions: This reaction involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of the tetrahydropyranone ring. researchgate.net

Achmatowicz Rearrangement: A chemical reaction that converts a furan (B31954) into a dihydropyran. researchgate.net

Cyclisation onto Oxocarbenium Ions: This method is a key strategy for constructing the tetrahydropyran ring. rsc.org

Reduction of Cyclic Hemiketals: The formation of tetrahydropyran rings can be achieved through the reduction of cyclic hemiketals. rsc.org

One specific example for the synthesis of the parent compound, Tetrahydro-4H-pyran-4-one, involves a two-stage process starting from 3-chloropropionyl chloride. researchgate.net Another method involves the reaction of bis(2-chloroethyl)ether with carbon dioxide. chemicalbook.com A patented method describes the reaction of 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to produce 1,5-dichloropentanone, which is then cyclized to form Tetrahydro-4H-pyran-4-one. google.com

Table 1: Physical and Chemical Properties of Tetrahydro-4H-pyran-4-one

| Property | Value |

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol |

| Boiling Point | 166-166.5 °C |

| Density | 1.084 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

| CAS Number | 29943-42-8 |

Table 2: Properties of Dimethylated Tetrahydropyranone Isomers

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 2,6-Dimethyltetrahydro-4H-pyran-4-one | C7H12O2 | 128.17 g/mol | 1073-79-6 |

| 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | 128.17 g/mol | 1194-16-7 |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2,3-dimethyloxan-4-one |

InChI |

InChI=1S/C7H12O2/c1-5-6(2)9-4-3-7(5)8/h5-6H,3-4H2,1-2H3 |

InChI Key |

OTKAJNPKAWNQBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OCCC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2,3 Dimethyltetrahydro 4h Pyran 4 One Systems

Nucleophilic and Electrophilic Transformations of the Pyranone Ring

The electronic properties of the 4H-pyran-4-one ring system give rise to distinct sites of reactivity. The presence of the electron-withdrawing carbonyl group and the electron-donating ring oxygen creates a nuanced electronic environment that can be exploited in various chemical reactions.

The carbonyl group at the C-4 position is a key center for reactivity in tetrahydropyran-4-one systems. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic attack. libretexts.org This fundamental reactivity is the basis for many functional group interconversions and carbon-carbon bond-forming reactions.

The reaction begins with the attack of a nucleophile on the electron-poor carbonyl carbon. This addition breaks the pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. libretexts.org The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. In many cases, protonation of the resulting alkoxide yields an alcohol, corresponding to a nucleophilic addition reaction.

However, the pyranone ring structure also presents the possibility of ring-opening reactions. Due to the presence of three electrophilic centers (C-2, C-4, and C-6), nucleophilic attack can, under certain conditions, lead to the cleavage of the heterocyclic ring, which can then rearrange to form new heterocyclic or carbocyclic systems. clockss.org The reactivity of the carbonyl group can be modulated by the substituents on the pyran ring and the choice of nucleophile and catalyst.

Table 1: General Nucleophilic Reactions at the Carbonyl Group of Tetrahydropyran-4-ones

| Reaction Type | Nucleophile | Intermediate | Product Type |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Tetrahedral Alkoxide | Tertiary Alcohol |

| Reduction | Hydride Reagents (NaBH₄, LiAlH₄) | Tetrahedral Alkoxide | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide (HCN, NaCN) | Tetrahedral Alkoxide | Cyanohydrin |

| Oxime Formation | Hydroxylamine (B1172632) (NH₂OH) | Carbinolamine | Oxime |

| Enamine Formation | Secondary Amine (R₂NH) | Carbinolamine | Enamine |

While the primary reactivity of the tetrahydropyran-4-one ring involves the carbonyl group, the ring oxygen atom, an ether linkage, can also participate in chemical transformations, although its nucleophilicity is generally weak. In certain reactions, particularly under acidic conditions, the ring oxygen can be protonated, activating the ring towards nucleophilic attack or rearrangement.

The nucleophilic character of the ring oxygen is more commonly observed in intramolecular cyclization reactions. For instance, appropriately substituted pyranone precursors can undergo cyclization where the ring oxygen attacks an electrophilic center within the same molecule to form fused bicyclic systems. semanticscholar.org This type of reaction is a powerful strategy for constructing complex heterocyclic frameworks. For example, the cyclization of δ-acetylenic ketones can proceed via the nucleophilic attack of a carbonyl oxygen to a carbon-carbon triple bond, resulting in the formation of a 4H-pyran ring. semanticscholar.org While this involves the carbonyl oxygen, it illustrates the potential for oxygen atoms within the system to act as internal nucleophiles to forge new rings. Direct participation of the saturated ether oxygen of a pre-formed tetrahydropyranone ring as a nucleophile in intermolecular acylation or alkylation is less common due to its lower reactivity compared to other functional groups.

Functional Group Interconversions and Modifications

The functional groups of the 2,3-dimethyltetrahydro-4H-pyran-4-one system can be readily modified to introduce new functionalities and build molecular complexity. These transformations are essential for preparing a wide array of derivatives for various applications.

The conversion of the carbonyl group of tetrahydropyran-4-ones into an oxime is a common and important derivatization. Oximes are highly crystalline compounds that serve not only as protecting groups but also as versatile intermediates for synthesizing other nitrogen-containing compounds like nitriles and amides via the Beckmann rearrangement. nih.gov

The reaction involves the condensation of the tetrahydropyran-4-one with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt. wikipedia.org The mechanism proceeds through a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. numberanalytics.com The reaction is often catalyzed by an acid or a base. Studies on substituted tetrahydropyran-4-ones have shown that optimal yields can be achieved by carefully selecting the base and temperature conditions. For example, the reaction of a 3,5-disubstituted tetrahydropyran-4-one with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) (AcONa) at temperatures below 80°C resulted in a 65.3% yield of the corresponding oxime. researchgate.net

Table 2: Conditions for Oxime Formation from a Substituted Tetrahydropyran-4-one

| Starting Material | Reagents | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Disubstituted tetrahydropyran-4-one | Hydroxylamine hydrochloride | Sodium Acetate (AcONa) | < 80 °C | 65.3% | , researchgate.net |

| 3,5-Disubstituted tetrahydropyran-4-one | Hydroxylamine hydrochloride | Sodium Hydroxide (NaOH) | Varied | Lower Yield |

The Stork enamine synthesis provides a powerful and mild alternative to enolate chemistry for the α-functionalization of ketones, including cyclic ketones like 2,2-dimethyltetrahydro-4H-pyran-4-one. orgoreview.com This multi-step process offers significant advantages, such as preventing the over-alkylation or over-acylation that can plague direct reactions with enolates and proceeding under neutral conditions. chemistrysteps.comlibretexts.org

The synthesis involves three key steps:

Enamine Formation: The tetrahydropyranone is reacted with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124), to form a nucleophilic enamine intermediate. orgoreview.comlibretexts.org

Acylation: The enamine, which acts as a carbon nucleophile at the α-position, attacks an acylating agent, typically an acid chloride (R-COCl). libretexts.orgyoutube.com This forms an iminium salt intermediate. chemistrysteps.com

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final β-dicarbonyl product. libretexts.orglibretexts.org

This sequence effectively results in the acylation of the ketone at the α-carbon, producing a valuable 1,3-dicarbonyl compound. libretexts.orgyoutube.com The use of enamines allows for high regioselectivity, especially with unsymmetrical ketones. orgoreview.com

Table 3: The Stork Enamine Acylation Process

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Enamine Formation | 2,2-Dimethyltetrahydro-4H-pyran-4-one + Secondary Amine (e.g., Pyrrolidine) | Enamine |

| 2 | Acylation | Enamine + Acid Chloride (R-COCl) | Iminium Salt |

| 3 | Hydrolysis | Iminium Salt + H₃O⁺ | α-Acylated Ketone (1,3-Dicarbonyl) |

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org Tetrahydropyran-4-ones can serve as the ketone component in this reaction, leading to the formation of α,β-unsaturated systems which can be intermediates for constructing fused heterocyclic structures. nih.govresearchgate.net

The reaction mechanism is initiated by the deprotonation of the active methylene compound (e.g., malononitrile (B47326), ethyl acetoacetate) by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the tetrahydropyran-4-one. The resulting adduct subsequently undergoes dehydration to yield a condensed product with a new exocyclic double bond. wikipedia.org When this reaction is part of a domino or one-pot sequence, the initial Knoevenagel adduct can undergo further intramolecular reactions, such as Michael additions or cyclizations, to generate complex, fused polycyclic systems like pyrano[2,3-c]pyrazoles or other fused 4H-pyrans. nih.govgrowingscience.com This strategy is a highly efficient method for synthesizing diverse heterocyclic libraries. mdpi.com

Table 4: Knoevenagel Condensation for Fused Heterocycle Synthesis

| Carbonyl Component | Active Methylene Compound | Catalyst (Example) | Initial Product | Potential Fused System |

|---|---|---|---|---|

| Tetrahydropyran-4-one | Malononitrile | Piperidine (B6355638), Pyrrolidine | Tetrahydropyranylidene malononitrile | Fused Pyrans, Pyridines |

| Tetrahydropyran-4-one | Ethyl Acetoacetate (B1235776) | Basic Ionic Liquid | Ethyl 2-(tetrahydropyranylidene)acetoacetate | Fused 4H-Pyrans |

| Tetrahydropyran-4-one | Barbituric Acid | Piperidine | Pyranylidene-barbituric acid derivative | Fused Pyrimidines |

Synthesis of Complex Derivatives and Analogues

The derivatization of the this compound core has led to the development of several classes of compounds, each with unique structural features and potential functionalities.

Spirooxindoles are a significant class of heterocyclic compounds, and their synthesis incorporating dihydrofuranone and tetrahydropyranone moieties has been a subject of interest. researchgate.net An efficient, one-pot, three-component reaction has been developed for the synthesis of these spiro compounds. This method involves the reaction of isatin (B1672199) derivatives, malononitrile or ethyl cyanoacetate, and a 1,3-cyclic diketone. nih.gov The reaction proceeds under mild conditions, often employing a reusable catalyst, highlighting a green chemistry approach. nih.gov The resulting spirooxindoles, which feature a spiro fusion of the oxindole (B195798) ring with a tetrahydropyran (B127337) ring, are of interest due to their structural complexity and potential biological activities. nuph.edu.uaresearchgate.netrsc.org The synthesis often yields these complex molecules in good to excellent yields with high diastereoselectivity. rsc.org

| Reactants | Catalyst/Conditions | Product | Key Findings |

|---|---|---|---|

| Isatin derivatives, malononitrile/ethyl cyanoacetate, 1,3-cyclic diketones | H-Fe3O4@DA-SO3H, H2O, reflux | Spirooxindole derivatives | Efficient, one-pot synthesis with a reusable nanocatalyst, yielding excellent product yields in short reaction times. nih.gov |

| Dipolarophile and in situ generated azomethine ylide | Ethanol (B145695), no catalyst | Spirooxindoles fused with indole (B1671886) and pyridine (B92270) heterocycles | Environmentally friendly route with good to excellent yields (69–94%) and high diastereoselectivity. rsc.org |

The synthesis of sulfonamide, sulfanilamide, and carbamate (B1207046) derivatives of tetrahydropyran-4-ones has been achieved through the reaction of 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one with various reagents. Specifically, treatment with tosyl chloride, 4-(4-acetylaminobenzene)sulfonyl chloride, and ethyl chloroformate yields the corresponding sulfonamide, sulfanilamide, and carbamate derivatives. epa.gov These reactions typically result in moderate to high yields, ranging from 40-88%. epa.gov The general synthetic approach for sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.comnih.gov

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one | Tosyl chloride | Sulfonamide derivative | 40-88% epa.gov |

| 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one | 4-(4-acetylaminobenzene)sulfonyl chloride | Sulfanilamide derivative | 40-88% epa.gov |

| 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one | Ethyl chloroformate | Carbamate derivative | 40-88% epa.gov |

A series of pyrano[3,4-c]pyridines have been synthesized starting from 2,2-dimethyltetrahydro-4H-pyran-4-one. benthamdirect.comresearchgate.net The synthesis involves a multi-step process that begins with the reaction of the starting pyranone with morpholine to form isomeric enamines. These enamines are then acylated under Stork conditions to produce a mixture of 3-acylpyran-4-ones and 5-acylpyran-4-ones. benthamdirect.comresearchgate.net Finally, these β-dicarbonyl compounds are reacted with 2-cyanoacetamide (B1669375) in the presence of diethylamine, following the Knoevenagel condensation, to yield the desired pyrano[3,4-c]pyridines. benthamdirect.comresearchgate.net The regiochemistry of this synthesis has been studied, and three of the four possible isomeric pyranopyridines have been successfully identified. benthamdirect.comresearchgate.net The structures of the synthesized compounds were confirmed using various physicochemical methods, including NMR, IR, and X-ray structural analysis. benthamdirect.comresearchgate.net

The development of polymeric materials from pyranone-based diamines has been explored, leading to the synthesis of new oligo- and polyenaminones. bohrium.com These polymers are prepared through the transaminative amino-enaminone polymerization of bis[(dimethylamino)methylidene]cyclohexanediones with various diamines, including alkylene and phenylenediamines. bohrium.com The resulting polymers exhibit several notable properties, such as insolubility in common organic and aqueous solvents, film-forming capabilities, and UV light absorption at wavelengths below 500 nm. bohrium.com These characteristics suggest potential applications in optical and optoelectronic devices, as well as in energy storage systems. bohrium.com The synthesis of polymers from aromatic diamines is a well-established field, with methods like oxidative polymerization being commonly employed. researchgate.netresearchgate.net Diamines are also crucial monomers for the production of polyamides. nih.gov

While direct synthesis of biologically inspired polyketide analogues featuring dimethyltetrahydro-4H-furo[2,3-b]pyran structures from this compound is not explicitly detailed in the provided context, the synthesis of related furopyran derivatives has been reported. For instance, gold(I)-catalyzed domino reactions have been utilized to synthesize furopyran derivatives containing fused and spiro-heterocycles. researchgate.net This approach involves regioselective cyclizations, a Grob-type fragmentation, and a hetero Diels-Alder reaction. researchgate.net Furthermore, the synthesis of trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has been accomplished, with some of these compounds showing potential as anticancer agents. mdpi.com

The synthesis of 4H-pyran and pyrano[2,3-c]pyrazole derivatives has been achieved through efficient and environmentally benign protocols. tandfonline.com One such method involves a three-component cyclo-condensation of aldehydes, malononitrile, and ethyl acetoacetate or acetylacetone (B45752) for 4H-pyrans. tandfonline.com For pyrano[2,3-c]pyrazoles, a three-component condensation of aldehydes, malononitrile, and pyrazolone (B3327878), or a four-component condensation of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) monohydrate can be employed. tandfonline.comnih.gov These reactions are often catalyzed by task-specific ionic liquids and can be performed under solvent-free conditions, offering high yields and short reaction times. tandfonline.com The pyrano[2,3-c]pyrazole ring system is of significant interest due to its presence in various pharmacologically active compounds. arkat-usa.orgresearchgate.net

| Product | Reactants | Catalyst/Conditions | Key Findings |

|---|---|---|---|

| 4H-Pyrans | Aldehydes, malononitrile, ethyl acetoacetate/acetylacetone | [bmim]OH, 50–60°C | Efficient, high yields, short reaction times, reusable catalyst. tandfonline.com |

| 4H-Pyrano[2,3-c]pyrazoles | Aldehydes, malononitrile, pyrazolone | [bmim]OH, 50–60°C | Efficient, high yields, short reaction times, reusable catalyst. tandfonline.com |

| 4H-Pyrano[2,3-c]pyrazoles | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine monohydrate | [bmim]OH, 50–60°C | Efficient, high yields, short reaction times, reusable catalyst. tandfonline.com |

2-Amino-4H-pyran Systems and their Transformations

2-Amino-4H-pyran derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their utility as synthetic intermediates and their presence in various biologically active molecules. researchgate.netnih.gov Their synthesis is most commonly achieved through one-pot multicomponent reactions (MCRs), which offer an efficient and atom-economical route to complex molecular architectures. mdpi.com

The primary synthetic route to 2-amino-4H-pyrans involves a three-component condensation reaction. This reaction typically utilizes an aldehyde, an active methylene compound (most commonly malononitrile), and a 1,3-dicarbonyl compound. nih.govsamipubco.com A wide array of catalysts have been employed to facilitate this transformation, ranging from basic catalysts like piperidine and potassium carbonate to various nanocatalysts, highlighting the ongoing efforts to develop more environmentally benign and efficient synthetic protocols. researchgate.netnih.gov

The general mechanism for this multicomponent synthesis is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile. samipubco.com This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-amino-4H-pyran ring system. samipubco.com

Below is a table summarizing various research findings on the synthesis of 2-amino-4H-pyran derivatives through multicomponent reactions.

| Aryl Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Dimedone | nano-SnO2 | Water | 10 min | 98 | samipubco.com |

| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | nano-SnO2 | Water | 12 min | 96 | samipubco.com |

| 4-Methoxybenzaldehyde | Malononitrile | Dimedone | nano-SnO2 | Water | 15 min | 95 | samipubco.com |

| 4-Nitrobenzaldehyde | Malononitrile | Dimedone | nano-SnO2 | Water | 8 min | 97 | samipubco.com |

| Benzaldehyde | Malononitrile | Ethyl acetoacetate | Chitosan-based magnetic nanocomposite | Ethanol | - | High | mdpi.com |

| Various aryl aldehydes | Malononitrile | α,α′-bis(arylidene) cycloalkanones | K2CO3 | Ethanol | 5-60 min | 75-95 | nih.govresearchgate.net |

| Various aryl aldehydes | Malononitrile / Ethyl cyanoacetate | Dimedone / Resorcinol | Sodium malonate | Water | 15 min | up to 96 | nih.gov |

Once synthesized, 2-amino-4H-pyran systems can undergo a variety of chemical transformations, allowing for the generation of further molecular diversity. The amino group at the 2-position can be readily acylated. For instance, reaction with chloroacetyl chloride in anhydrous DMF has been reported to convert 2-amino-3-cyano-4H-pyrans into their corresponding chloroacetylated derivatives. sciforum.net

Furthermore, the pyran ring itself can be involved in transformations. Treatment of certain 2-amino-4H-pyrans with reagents like sulfuric acid or ammonium (B1175870) acetate in acetic acid can lead to ring transformation, yielding substituted pyridines or dihydropyridones. researchgate.netcapes.gov.br The reaction of 2-amino-4H-pyrans with electrophiles such as N-bromosuccinimide (NBS) has also been investigated, leading to the formation of various brominated derivatives, with the reaction outcome being dependent on the stoichiometry of NBS and the substrate structure. nih.govuaeu.ac.ae

The following table details some of the documented transformations of 2-amino-4H-pyran systems.

| 2-Amino-4H-pyran Derivative | Reagent | Product Type | Reference |

| 2-Amino-3-cyano-4H-pyrans | Chloroacetyl chloride | N-(3-cyano-4H-pyran-2-yl)-2-chloroacetamide derivatives | sciforum.net |

| 2-Amino-4,6-diaryl-3,5-dicyano-4H-pyrans | Nitrosylsulfuric acid | 3,5-Dicyano-4,6-diaryl-2-pyridones | researchgate.net |

| 2-Amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans | Sulfuric acid | 3,4-Dihydro-2-pyridones | researchgate.net |

| 2-Amino-4,6-diaryl-5-carbethoxy-3-cyano-4H-pyrans | Ammonium acetate in acetic acid | 2-Amino-4,6-diaryl-5-carbethoxy-3-cyanopyridines | researchgate.netcapes.gov.br |

| 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles | N-bromosuccinimide (1.0 equiv) | 2-Bromo-3-imino-benzo[f]chromene derivatives | nih.gov |

| 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles | N-bromosuccinimide (2.2 equiv) | 2-Bromo-3-(bromoimino)-benzo[f]chromene derivatives | nih.gov |

Spectroscopic and Computational Characterization of 2,3 Dimethyltetrahydro 4h Pyran 4 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2,3-Dimethyltetrahydro-4H-pyran-4-one in solution, including the connectivity of its atoms and the relative orientation of the methyl substituents.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts, splitting patterns (multiplicity), and integration values are used to assign these signals. The protons on carbons adjacent to the electron-withdrawing carbonyl group (C5) and the ether oxygen (C2, C6) would appear further downfield compared to the proton at C3. The two methyl groups at C2 and C3 would appear as doublets in the upfield region, with their exact chemical shifts and coupling constants being dependent on their cis or trans orientation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected. The carbonyl carbon (C4) would be the most downfield signal, typically appearing in the 200-210 ppm range. The carbons bonded to the oxygen atom (C2 and C6) would also be significantly downfield compared to the other sp³ hybridized carbons. The two methyl carbons would resonate at the highest field (lowest ppm values).

For the parent compound, Tetrahydro-4H-pyran-4-one, the signals are well-established and serve as a reference. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analog structures. Actual values may vary.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2-H | ~3.8 - 4.2 | Multiplet | ~70 - 75 |

| C2-CH₃ | ~1.1 - 1.3 | Doublet | ~15 - 20 |

| C3-H | ~2.5 - 2.9 | Multiplet | ~45 - 50 |

| C3-CH₃ | ~1.0 - 1.2 | Doublet | ~14 - 19 |

| C4 (C=O) | - | - | ~205 - 210 |

| C5-H₂ | ~2.4 - 2.7 | Multiplet | ~40 - 45 |

| C6-H₂ | ~3.6 - 4.0 | Multiplet | ~65 - 70 |

Due to the presence of two stereocenters at C2 and C3, this compound can exist as different stereoisomers (cis and trans). Advanced, multi-dimensional NMR techniques are essential for assigning the relative stereochemistry.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, helping to trace the proton connectivity throughout the pyran ring and confirm the assignment of adjacent protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry. ipb.pt This technique detects protons that are close in space, regardless of whether they are bonded. For instance, in the cis isomer, a NOE correlation would be expected between the protons of the two methyl groups (or between one methyl group and the proton on the adjacent stereocenter), whereas in the trans isomer, this spatial proximity would be absent. This allows for unambiguous differentiation between the diastereomers. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl group and the ether linkage.

The most prominent and characteristic peak would be the strong C=O stretching vibration of the ketone, typically observed in the range of 1710-1730 cm⁻¹. The exact position can be influenced by ring strain and electronic effects. Another key feature is the C-O-C stretching vibration of the ether within the tetrahydropyran (B127337) ring, which usually appears as a strong, broad band in the 1050-1150 cm⁻¹ region. scifiniti.com The spectrum would also display C-H stretching vibrations for the methyl and methylene (B1212753) groups just below 3000 cm⁻¹. chemicalbook.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1710 - 1730 | Strong, Sharp |

| C-O-C (Ether) | Stretch | 1050 - 1150 | Strong |

| sp³ C-H | Stretch | 2850 - 2995 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . nih.govscbt.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value of 128. The fragmentation of this molecular ion is predictable based on the structure. Key fragmentation pathways for cyclic ketones and ethers include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This could lead to the loss of a CH₃-CH- group or other fragments, resulting in stable acylium ions. chemguide.co.uk

Ring Cleavage: The tetrahydropyran ring can undergo fragmentation, often initiated by cleavage adjacent to the ether oxygen.

Loss of Small Molecules: Elimination of neutral molecules like CO (m/z 28) or C₂H₄ (m/z 28) from fragment ions is also common.

Analysis of the fragmentation pattern of the parent compound, Tetrahydro-4H-pyran-4-one (m/z 100), shows characteristic fragments that help predict the behavior of its dimethyl derivative. nist.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - CH₃CO]⁺ | Alpha-cleavage and loss of acetyl radical |

| 71 | [C₄H₇O]⁺ | Ring cleavage and rearrangement |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Various cleavage pathways |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

For crystalline samples, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure would:

Confirm the chair-like conformation of the tetrahydropyran ring, which is the most stable arrangement.

Unequivocally establish the relative stereochemistry of the two methyl groups at C2 and C3, showing whether they are cis or trans.

Reveal the orientation of the substituents (axial or equatorial) on the pyran ring.

Provide data on intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.

If a chiral synthesis or resolution is performed, X-ray crystallography using a chiral space group can also be used to determine the absolute configuration of the enantiomers. researchgate.net

Q & A

Q. What are the common synthetic routes for 2,3-Dimethyltetrahydro-4H-pyran-4-one, and how do reaction conditions influence yield?

The synthesis of pyranone derivatives often involves cyclization reactions or functional group modifications. For 2,3-dimethyl variants, a multistep approach starting with keto-enol tautomerization or acid-catalyzed cyclization of substituted diketones is typical. For example, diastereoselective methods using copper(II)–bisphosphine catalysts can achieve high stereochemical control in related tetrahydropyrans . Solvent choice (e.g., polar aprotic solvents) and catalysts (e.g., Lewis acids) significantly impact yield and purity. Reaction optimization should include monitoring by TLC and NMR to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For instance, coupling constants in ¹H NMR distinguish axial/equatorial methyl groups in the pyranone ring .

- Mass Spectrometry (MS) : EI-MS and CI-MS provide molecular ion peaks and fragmentation patterns, aiding in structural validation.

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and methyl group vibrations (~1375 cm⁻¹) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Pyranones are sensitive to hydrolysis under acidic or basic conditions. Stability studies on analogs like 3-hydroxy-2,6-dimethylpyran-4-one show decomposition at extremes of pH (e.g., <3 or >10) and elevated temperatures (>80°C) . Storage in inert atmospheres at 4°C is recommended for long-term stability.

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in synthesizing this compound derivatives?

Copper(II)–bisphosphine catalytic systems enable stereocontrol during cyclization. For example, L3 ligands in achieved >90% diastereomeric excess in tetrahydro-2H-pyran derivatives by modulating steric and electronic effects . Computational modeling (DFT) can predict transition states to optimize ligand selection.

Q. How do substituent positions on the pyranone ring influence biological activity?

Comparative studies of analogs (e.g., 3,5-dihydroxy-2-methyl-4H-pyran-4-one) reveal that hydroxyl groups enhance antioxidant properties, while methyl groups increase lipophilicity and membrane permeability . Structure-activity relationship (SAR) models suggest that 2,3-dimethyl substitution may balance bioavailability and metabolic stability.

Q. What computational tools are available for retrosynthetic planning of this compound?

AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to propose synthetic pathways. For example, highlights retrosynthesis tools that predict feasible routes using known pyranone precursors and deuterated reagents .

Q. How can contradictions in reported biological data for pyranone derivatives be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses of analogs like 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one recommend standardizing protocols (e.g., IC₅₀ measurements in triplicate) and validating findings with orthogonal assays (e.g., SPR vs. fluorescence) .

Key Recommendations for Researchers

- Prioritize stereochemical analysis (e.g., NOESY, X-ray crystallography) for conformationally flexible derivatives.

- Validate computational predictions with experimental data to address synthetic bottlenecks.

- Use SAR models to guide functionalization for target-specific applications (e.g., antimicrobial vs. antioxidant).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.